

# An In-depth Technical Guide to C.I. Basic Red 18:1

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## Compound of Interest

Compound Name: Basic red 18:1

Cat. No.: B15554426

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and potential biological interactions of the cationic monoazo dye commonly referred to as C.I. **Basic Red 18:1**. Due to inconsistencies in public databases, this guide will first address the nomenclature and reported chemical data before detailing relevant experimental protocols and biological pathways.

## Core Chemical and Physical Properties

There is significant ambiguity in the public domain regarding the precise chemical identity of "**Basic Red 18:1**". The name is often used interchangeably with "Basic Red 18", leading to conflicting data. The following table summarizes the information from various sources to provide a clear comparison. For the purpose of this guide, we will primarily reference the entity identified by PubChem CID 91331, commonly known as Basic Red 18, due to the comprehensive nature of the available data.

Property	Value (Basic Red 18, PubChem CID 91331)	Other Reported Values for "Basic Red 18:1"
CAS Number	25198-22-5 (Current)[1][2]	12271-12-4[3][4][5][6][7], 14097-03-1 (Deprecated)[8][9] [10][11][12]
Molecular Formula	C <sub>19</sub> H <sub>25</sub> Cl <sub>2</sub> N <sub>5</sub> O <sub>2</sub> [1][2][8][9][10]	C <sub>21</sub> H <sub>29</sub> Cl <sub>2</sub> N <sub>5</sub> O <sub>3</sub> (for CAS 12271-12-4)[3]
Molecular Weight	426.34 g/mol [1][2][8][9][10]	470.4 g/mol (for CAS 12271-12-4)[3]
IUPAC Name	2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-anilino]ethyl-trimethylazanium;chloride[1]	2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-anilino]ethyl-(2-hydroxypropyl)-dimethylazanium;chloride (for CAS 12271-12-4)[3]
C.I. Name	C.I. 11085, C.I. Basic Red 18[8][9]	C.I. Basic Red 18:1
Appearance	Dark red powder[8][9][10]	Red powder[5]
λ <sub>max</sub> (in water)	540–550 nm	Not specified
Water Solubility	30 g/L (at 60 °C)[8][9][10][12]	Not specified

## Experimental Protocols

**Basic Red 18:1**'s cationic nature and chromophoric properties make it suitable for various laboratory applications, from histological staining to antimicrobial screening.

## Histological Staining of Basophilic Structures

**Basic Red 18:1** serves as a basic dye that binds to anionic molecules, making it effective for staining basophilic components of cells like the nucleus and ribosomes, which are rich in nucleic acids.[13] It offers a red-colored alternative to traditional blue/purple stains like

hematoxylin.[13] The staining mechanism is based on the electrostatic attraction between the positively charged dye and the negatively charged phosphate groups in nucleic acids.[13]

#### Reagent Preparation:

- Stock Staining Solution (1% w/v): Dissolve 1 gram of **Basic Red 18:1** powder in 100 mL of distilled water.[13]
- Working Staining Solution (0.1% w/v):
  - Take 10 mL of the 1% stock solution and dilute it with 90 mL of distilled water.[13]
  - Add 1 mL of glacial acetic acid to acidify the solution, which can improve nuclear staining. [13]

#### Staining Protocol for Paraffin-Embedded Sections:

- Deparaffinization and Rehydration:
  - Immerse slides in Xylene: 2 changes, 5 minutes each.
  - Transfer to 100% Ethanol: 2 changes, 3 minutes each.
  - Transfer to 95% Ethanol: 3 minutes.
  - Transfer to 70% Ethanol: 3 minutes.
  - Rinse thoroughly in distilled water.
- Staining:
  - Immerse slides in the 0.1% Working Staining Solution for 3-5 minutes.
- Dehydration:
  - Dip briefly in 95% Ethanol.
  - Transfer to 100% Ethanol: 2 changes, 3 minutes each.

- Clearing and Mounting:
  - Transfer to Xylene: 2 changes, 3 minutes each.
  - Mount with a xylene-based mounting medium and a coverslip.

Expected Results:

- Nuclei: Red[13]
- Ribosome-rich cytoplasm: Lighter red to pink[13]

## Antimicrobial Activity Screening

**Basic Red 18:1** has demonstrated antimicrobial activity against various pathogens, including *E. coli* and *S. aureus*. A common method to evaluate this property is the agar disk-diffusion assay.

Protocol for Agar Disk-Diffusion Assay:

- Prepare Inoculum: A standardized suspension of the target microorganism (e.g., *E. coli*, *S. aureus*) is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
- Plate Inoculation: The microbial inoculum is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) using a sterile swab.
- Disk Application:
  - Prepare sterile filter paper discs (6 mm in diameter).
  - Impregnate the discs with a known concentration of **Basic Red 18:1** solution. A solvent control disc should also be prepared.
  - Aseptically place the discs onto the inoculated agar surface.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for common bacteria).

- **Analysis:** Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

## Fluorescent Staining of Live Cells

The fluorescent properties of **Basic Red 18:1** can be leveraged for cellular imaging. The following is a general protocol for staining live cells in culture.

Protocol for Live-Cell Fluorescence Imaging:

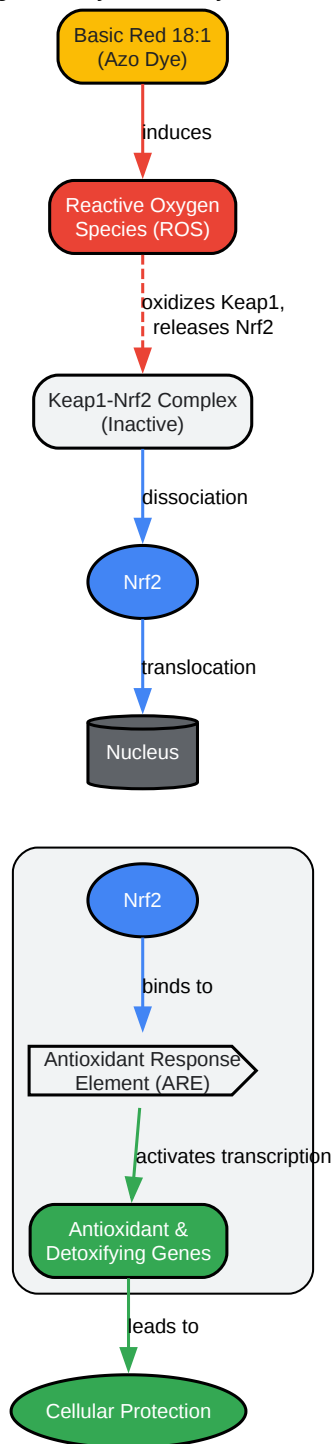
- **Cell Culture:** Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.
- **Prepare Staining Solution:** Prepare a working solution of **Basic Red 18:1** in a physiologically compatible buffer (e.g., PBS or HBSS). The optimal concentration should be determined empirically but typically ranges from 1-10  $\mu\text{M}$ .
- **Staining:**
  - Remove the culture medium from the cells.
  - Wash the cells once with the buffer.
  - Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- **Wash:** Remove the staining solution and wash the cells two to three times with the buffer to remove excess dye.
- **Imaging:** Add fresh buffer or imaging medium to the cells. Visualize using a fluorescence microscope with appropriate filter sets for red fluorescence (excitation/emission maxima around 540-550 nm).

## Visualizations: Pathways and Workflows

### Potential Signaling Pathway Interaction

Azo dyes have been associated with inducing oxidative stress in biological systems. A primary cellular defense against this is the Keap1-Nrf2 signaling pathway.<sup>[3]</sup> While not definitively shown for **Basic Red 18:1**, this represents a plausible pathway for investigation.

## Potential Signaling Pathway for Azo Dye-Induced Oxidative Stress

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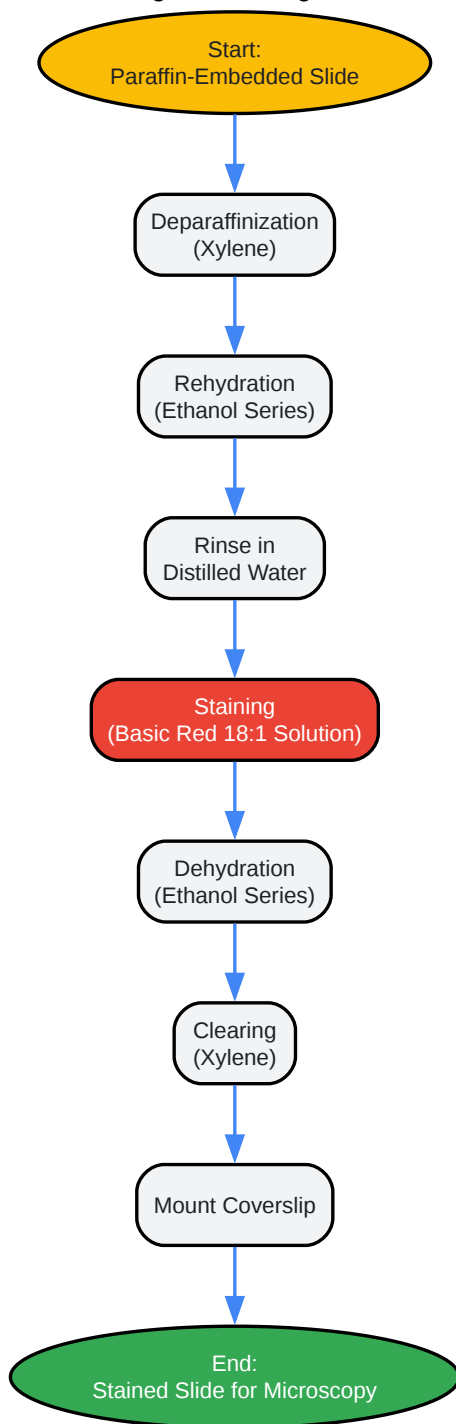
A potential signaling pathway for azo dye-induced oxidative stress.

## Experimental Workflow: Histological Staining

The following diagram illustrates the key steps in the histological staining protocol for paraffin-embedded tissue sections using **Basic Red 18:1**.



## Workflow for Histological Staining with Basic Red 18:1

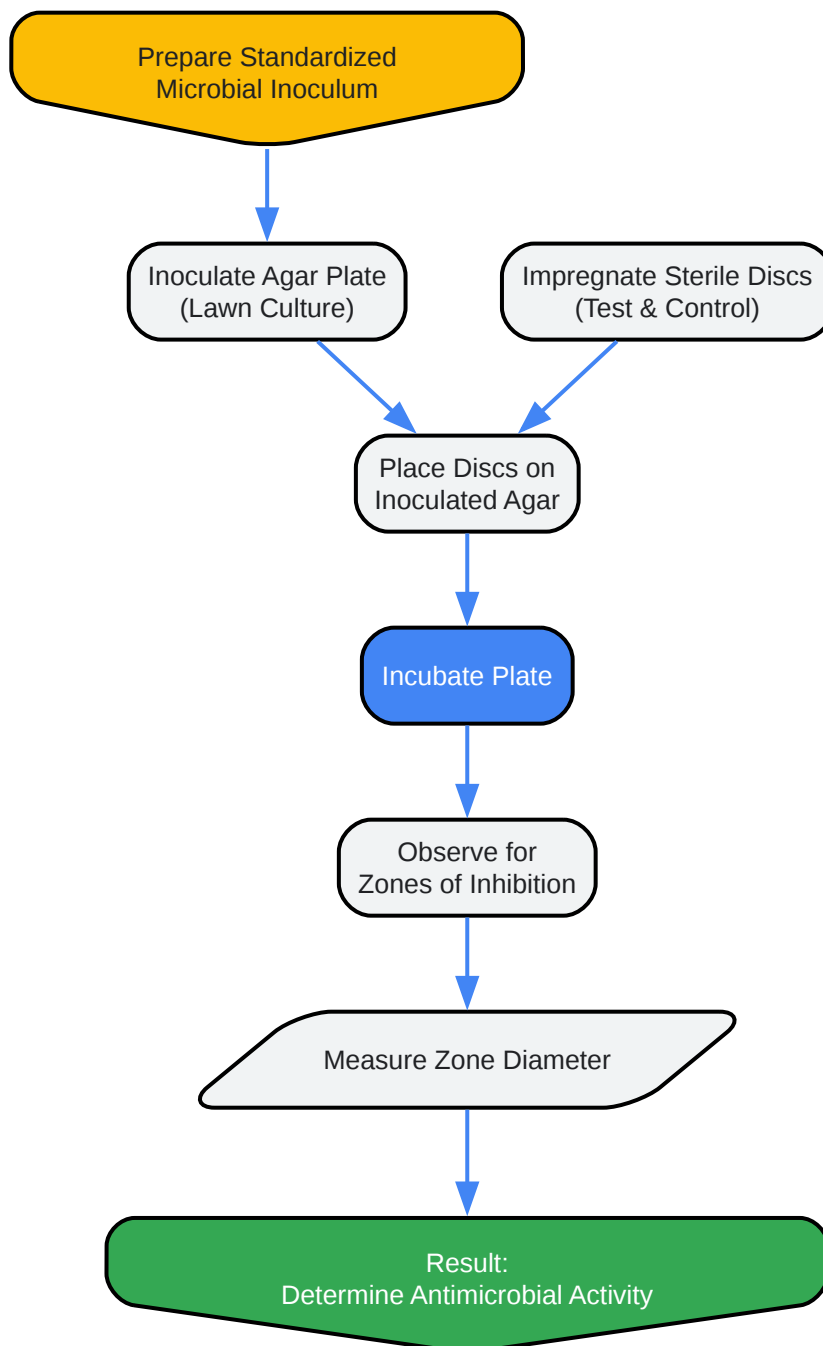
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A simplified workflow for **Basic Red 18:1** histological staining.

## Logical Relationship: Antimicrobial Assay

This diagram outlines the logical flow of an agar disk-diffusion assay to test the antimicrobial properties of **Basic Red 18:1**.

## Logical Flow of Antimicrobial Disk-Diffusion Assay



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A logical workflow for an antimicrobial disk-diffusion assay.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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